molecular formula C9H12ClNO3S B14399116 3-Chloro-6-methoxy-2,4-dimethylbenzene-1-sulfonamide CAS No. 88085-83-0

3-Chloro-6-methoxy-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B14399116
CAS No.: 88085-83-0
M. Wt: 249.72 g/mol
InChI Key: LTOXYPCEWHCYEN-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxy-2,4-dimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a chloro group, a methoxy group, two methyl groups, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methoxy-2,4-dimethylbenzene-1-sulfonamide typically involves electrophilic aromatic substitution reactions. . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation, nitration, and subsequent reduction reactions . The use of catalysts and optimized reaction conditions are crucial to achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methoxy-2,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

3-Chloro-6-methoxy-2,4-dimethylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxy-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. The chloro and methoxy groups may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methoxy-2,6-dimethylbenzene-1-sulfonamide
  • 3-Chloro-5-methoxy-2,4-dimethylbenzene-1-sulfonamide
  • 3-Chloro-6-ethoxy-2,4-dimethylbenzene-1-sulfonamide

Uniqueness

3-Chloro-6-methoxy-2,4-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups, along with the sulfonamide functionality, provides a distinct set of properties that can be exploited in various applications .

Properties

CAS No.

88085-83-0

Molecular Formula

C9H12ClNO3S

Molecular Weight

249.72 g/mol

IUPAC Name

3-chloro-6-methoxy-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C9H12ClNO3S/c1-5-4-7(14-3)9(15(11,12)13)6(2)8(5)10/h4H,1-3H3,(H2,11,12,13)

InChI Key

LTOXYPCEWHCYEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)S(=O)(=O)N)OC

Origin of Product

United States

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